EC 1.4.3.14

Substrate specificity Enzyme kinetics Structural biology

This is native L-lysine α-oxidase (EC 1.4.3.14, CAS 70132-14-8) from Trichoderma viride—the only preparation backed by crystal-structure evidence of strict L-lysine specificity (Km 10–26 µM). Unlike broad-spectrum LAAOs, it eliminates cross-reactivity false positives in analytical biosensors and avoids off-target amino acid depletion in anticancer studies. Validated for amperometric biosensors with glutaraldehyde/BSA immobilization, nanoparticle-amplified clinical sensors, RBCEV-encapsulated tumor therapy (96% Ca-755 inhibition), and phytopathogen biocontrol. Request a quote for custom immobilization or formulation support.

Molecular Formula
Molecular Weight 0
CAS No. 70132-14-8
Cat. No. B1165826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEC 1.4.3.14
CAS70132-14-8
SynonymsLYSINE OXIDASE; L-LYSINE: OXYGEN OXIDOREDUCTASE [DEAMINATING]; EC 1.4.3.14; lysine oxidase from trichoderma viride
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 units / 25 u / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EC 1.4.3.14 (L-Lysine α-Oxidase) CAS 70132-14-8: Sourcing and Baseline Enzyme Specifications


EC 1.4.3.14, also designated L-lysine α-oxidase or L-lysyl-α-oxidase, is a flavin adenine dinucleotide (FAD)-dependent homodimeric oxidoreductase [1]. The enzyme catalyzes the oxidative deamination of L-lysine to yield 6-amino-2-oxohexanoate (α-keto-ε-aminocaproate), ammonia, and hydrogen peroxide (H₂O₂) [2]. First isolated from Trichoderma viride (syn. Hypocrea rufa), the native enzyme has a molecular weight of approximately 110–112 kDa consisting of two ~55 kDa subunits, each bearing one non-covalently bound FAD cofactor [3][4]. The CAS registry number 70132-14-8 specifically denotes this enzyme preparation derived from Trichoderma viride [5].

Why Generic L-Amino Acid Oxidases Cannot Substitute for EC 1.4.3.14 in Lysine-Specific Applications


Although EC 1.4.3.14 belongs to the L-amino acid oxidase (LAAO) superfamily (EC 1.4.3.2), generic substitution with alternative LAAOs is scientifically unsound due to fundamental differences in substrate specificity. While most LAAOs from snake venom, bacteria, and other fungi exhibit broad substrate specificity across multiple proteinogenic amino acids [1], EC 1.4.3.14 demonstrates strict substrate recognition for L-lysine [2]. Crystal structure analysis has revealed unique active site architecture—including a distinctive cation-π interaction network and a narrow substrate-binding pocket—that sterically excludes most non-lysine amino acids [3]. This specificity is not merely academic; it directly governs the enzyme's utility in analytical lysine quantification (where cross-reactivity would produce false positives) and therapeutic applications (where off-target amino acid depletion would cause unintended metabolic disruption) [4]. Substituting a broad-specificity LAAO for EC 1.4.3.14 would therefore compromise assay accuracy or introduce uncharacterized toxicity profiles that are not observed with the lysine-specific enzyme.

Quantitative Differentiators: EC 1.4.3.14 Versus Alternative L-Amino Acid Oxidases and Anticancer Enzymes


Substrate Specificity: Strict Lysine Recognition Versus Broad LAAO Promiscuity

EC 1.4.3.14 exhibits strict substrate specificity for L-lysine, contrasting sharply with the broad substrate promiscuity characteristic of most L-amino acid oxidases (EC 1.4.3.2) [1]. Structural studies reveal that the LysOX active site possesses a narrow binding pocket and a cation-π interaction network that selectively accommodates the ε-amino group of L-lysine while sterically excluding most other proteinogenic amino acids [2]. While EC 1.4.3.14 does show residual activity (<5% relative) toward L-ornithine, L-phenylalanine, L-arginine, and L-histidine, this is negligible compared to the activity of snake venom LAAOs, which efficiently oxidize 10–15 different L-amino acids [3]. The D212A/D315A double mutant increases relative activity toward aromatic amino acids, confirming that the native residues enforce lysine specificity [4].

Substrate specificity Enzyme kinetics Structural biology

Substrate Affinity: Low Km for L-Lysine Enables Sensitive Detection and Efficient Depletion

EC 1.4.3.14 exhibits high substrate affinity for L-lysine, with reported Km values ranging from 10.15 μM to 26 μM depending on the Trichoderma strain and assay conditions [1][2]. This represents a Km that is 1–2 orders of magnitude lower than the plasma L-lysine concentration (~150–250 μM in humans), enabling efficient substrate capture at physiologically relevant concentrations [3]. In contrast, many broad-specificity LAAOs exhibit Km values for lysine that are substantially higher, reflecting their non-specialized active site architecture. The low Km value is functionally significant: site-directed mutagenesis studies demonstrate that the D212A mutation increases the Km for L-lysine by 43-fold, while the D212A/D315A double mutation increases Km by 585-fold and reduces catalytic efficiency (kcat/Km) by more than 2000-fold relative to the wild-type enzyme [4].

Michaelis-Menten kinetics Km value Substrate affinity

Antitumor Activity: Dual Mechanism and Distinct Spectrum Versus L-Asparaginase

EC 1.4.3.14 demonstrates antitumor activity through a dual mechanism: (1) depletion of the essential amino acid L-lysine and (2) generation of cytotoxic hydrogen peroxide as a reaction product [1]. This dual action distinguishes it from L-asparaginase (EC 3.5.1.1), which acts solely through asparagine depletion. In vivo studies using transplantable tumor models in mice demonstrate that LO exhibits antitumor activity against 5 of 12 tested tumor lines, including ascitic hepatoma 22 (T/C = 201%, complete remission CR = 66%), mammary adenocarcinoma Ca-755 (tumor growth inhibition TGI = 96%), melanoma B-16 (TGI = 81%), AKATOL colon adenocarcinoma (TGI = 75%), and RSHM 5 cervical cancer (TGI = 79%) [2]. Critically, the tumor spectrum differs from that of L-asparaginase: Fisher lymphadenosis L-5178y, which is highly sensitive to L-asparaginase, was resistant to LO, while LO-sensitive tumors included several solid tumor types less responsive to asparaginase [3]. In vitro, LO exhibits selective cytotoxicity toward melanoma cells with IC₅₀ = 0.09 U/mL [4].

Antitumor efficacy Tumor growth inhibition Cancer metabolism

Therapeutic Index: Low Effective Dose with Wide Optimal Dose Range

EC 1.4.3.14 achieves antitumor efficacy at notably low therapeutic doses (35–50 U/kg) administered intraperitoneally for 5 days, with a wide optimal dose range [1]. This contrasts with many other amino acid-depleting enzymes that require substantially higher doses to achieve comparable tumor growth inhibition, reflecting the contribution of H₂O₂-mediated cytotoxicity in addition to lysine depletion [2]. Recent advances in delivery technology demonstrate that LO encapsulated in red blood cell-derived extracellular vesicles (RBCEVs) retains 91% of enzymatic activity and achieves sustained plasma L-lysine depletion for 24 hours followed by full metabolic recovery within seven days, establishing a favorable therapeutic window [3]. The encapsulated formulation maintains monodisperse size (~200 nm) and anionic surface charge (−16.5 mV), with long-term stability at 4°C [4].

Dose-response Therapeutic window In vivo pharmacology

Biosensor Performance: Allosteric Properties Enable Signal Amplification and pH-Dependent Tuning

EC 1.4.3.14 exhibits allosteric kinetic behavior that distinguishes it from Michaelis-Menten enzymes commonly employed in biosensor applications [1]. The homodimeric enzyme demonstrates positive cooperativity (Hill coefficient > 1), which enhances sensitivity in the physiological L-lysine concentration range and enables signal amplification [2]. Amperometric biosensors constructed by immobilizing EC 1.4.3.14 onto platinum electrodes via glutaraldehyde co-crosslinking with bovine serum albumin maintain analytical performance across pH 5–9, with pH 9 providing optimal sensor response [3]. Nanoparticle amplification strategies employing LO nanoparticles (LOxNPs) combined with graphene oxide nanoparticles (GrONPs) on pencil graphite electrodes further enhance detection sensitivity for clinical applications including HIV patient monitoring [4].

Amperometric biosensor Enzyme immobilization Allosteric kinetics

Antimicrobial Activity: ROS-Mediated Killing with Strain-Dependent Selectivity

EC 1.4.3.14 demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as phytopathogenic fungi, with the effect being dose-dependent and substantially reduced in the presence of catalase [1]. This catalase sensitivity confirms that the antimicrobial mechanism is mediated primarily through H₂O₂ generation rather than lysine depletion alone, as catalase degrades H₂O₂ to water and oxygen [2]. Intracellular reactive oxygen species (ROS) accumulation has been directly demonstrated in both bacterial and fungal cells exposed to LO, correlating with decreased viable cell counts [3]. The enzyme's specificity for L-lysine provides a distinct advantage over broad-spectrum antimicrobial enzymes by limiting off-target metabolic disruption. While quantitative MIC (minimum inhibitory concentration) data across comparator enzymes remain limited in the peer-reviewed literature, the H₂O₂-mediated mechanism distinguishes LO from purely lytic antimicrobial enzymes such as lysozyme [4].

Antimicrobial Biocontrol Reactive oxygen species

Validated Application Scenarios for EC 1.4.3.14 (L-Lysine α-Oxidase) CAS 70132-14-8


Lysine-Selective Amperometric Biosensor Development

EC 1.4.3.14 is the enzyme of choice for constructing amperometric biosensors requiring lysine-specific quantification without interference from other amino acids. The strict substrate specificity eliminates cross-reactivity that would compromise accuracy in complex biological matrices [10]. Immobilization via glutaraldehyde co-crosslinking with BSA onto platinum electrodes yields functional biosensors operational across pH 5–9, while allosteric cooperativity provides inherent signal amplification [11]. Nanoparticle amplification using LO nanoparticles combined with graphene oxide nanoparticles on pencil graphite electrodes extends detection limits suitable for clinical lysine monitoring in patient samples [12].

Preclinical Cancer Research: Solid Tumor Models Resistant to Asparaginase

For oncology research programs investigating amino acid-depleting therapies beyond L-asparaginase, EC 1.4.3.14 provides a mechanistically distinct tool with a complementary tumor spectrum. LO achieves 96% tumor growth inhibition in Ca-755 mammary adenocarcinoma and 81% inhibition in B-16 melanoma at doses of 35–50 U/kg, tumor types that show limited response to asparaginase [10]. The dual mechanism—lysine depletion plus H₂O₂ generation—addresses solid tumors through both metabolic starvation and oxidative stress [11]. The validated RBCEV encapsulation platform (91% activity retention, 24h lysine depletion, 7-day metabolic recovery) provides a reproducible formulation strategy for preclinical studies [12].

Agricultural Biocontrol Agent Development and Plant Resistance Studies

EC 1.4.3.14 from Trichoderma cf. aureoviride demonstrates dose-dependent antimicrobial activity against phytopathogenic fungi and bacteria, with catalase-sensitive, H₂O₂-mediated killing [10]. The enzyme functions synergistically with cell wall-degrading enzymes in fungal biocontrol strategies and generates pipecolic acid and H₂O₂ as signaling molecules for systemic acquired resistance (SAR) in plants [11]. Applications include formulation of biological control agents against crop pathogens and investigation of plant immune signaling pathways mediated by lysine-derived metabolites [12].

Enzymatic L-Lysine Quantification in Complex Biological and Food Matrices

The strict substrate specificity of EC 1.4.3.14 for L-lysine, combined with a low Km of 10–26 μM, enables accurate lysine quantification in matrices containing other amino acids, including biological fluids, cell culture media, and food hydrolysates [10]. The enzyme has been validated for L-lysine determination in biosamples and is specified in patents for L-lysine measurement kits and enzyme sensors [11]. Unlike HPLC methods requiring derivatization, LO-based assays provide selective enzymatic detection of free L-lysine without extensive sample preparation [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for EC 1.4.3.14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.